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Compound of Interest

Compound Name: Epiquinidine

Cat. No.: B559691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Epiquinidine, a diastereomer of the well-known antiarrhythmic drug quinidine, presents a

fascinating case study in stereochemistry and conformational analysis. As a member of the

cinchona alkaloid family, its biological activity is intrinsically linked to its three-dimensional

structure. This technical guide provides an in-depth exploration of the molecular architecture

and conformational landscape of epiquinidine, offering valuable insights for researchers in

medicinal chemistry, pharmacology, and drug design.

Molecular Structure of Epiquinidine
Epiquinidine shares the same molecular formula, C₂₀H₂₄N₂O₂, and core scaffold as its parent

alkaloid, quinidine, consisting of a quinoline ring linked to a quinuclidine nucleus.[1][2] The

critical distinction lies in the stereochemistry at the C9 carbon, which bears a hydroxyl group.[3]

This seemingly minor change has profound implications for the molecule's overall shape and its

interactions with biological targets.

The systematic name for epiquinidine is (R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-

yl]-(6-methoxyquinolin-4-yl)methanol.[1] It is also commonly referred to as 9-epiquinidine.[4]

Key Structural Features:

Quinoline Moiety: A bicyclic aromatic ring system containing nitrogen.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b559691?utm_src=pdf-interest
https://www.benchchem.com/product/b559691?utm_src=pdf-body
https://www.benchchem.com/product/b559691?utm_src=pdf-body
https://www.benchchem.com/product/b559691?utm_src=pdf-body
https://www.benchchem.com/product/b559691?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Epiquinidine
https://www.echemi.com/products/pid_Rock45396-9r-6-methoxycinchonan-9-ol.html
https://www.benchchem.com/product/b7821925
https://www.benchchem.com/product/b559691?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Epiquinidine
https://www.benchchem.com/product/b559691?utm_src=pdf-body
https://bioorganics.biz/product_details.php?id=112063
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b559691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quinuclidine Moiety: A rigid bicyclic amine.

Chiral Centers: Epiquinidine possesses multiple chiral centers, with the configuration at C9

being inverted relative to quinidine.

Connecting Bridge: A hydroxymethylene bridge links the quinoline and quinuclidine rings.

Conformational Analysis: Unraveling the 3D
Landscape
The flexibility of the bond connecting the quinoline and quinuclidine rings allows epiquinidine
to adopt various conformations in solution. Understanding the preferred conformations is

crucial for elucidating its structure-activity relationship. Both computational and experimental

methods have been employed to investigate the conformational space of epiquinidine.

Computational Approaches
Computational studies, such as those using the semiempirical PM3 method, have been

instrumental in mapping the potential energy surface of epiquinidine.[5] These analyses have

revealed that the lowest energy conformation for epiquinidine is the "anti-open-alpha" form.[5]

A key finding from these studies is the presence of a low-energy conformation stabilized by an

intramolecular hydrogen bond between the quinuclidine nitrogen (N1) and the hydroxyl group

at C9 (O9).[5] This is a significant difference compared to quinine and quinidine, where such

intramolecular hydrogen bonding is not observed in their lowest energy states.[5]

The conformational space of cinchona alkaloids is often described by three key torsion angles:

[5]

T1 (C(4a')-C(4')-C(9)-C(8)): Defines the orientation of the quinoline ring relative to the

quinuclidine ring.

T2 (C(4')-C(9)-C(8)-N(1)): Describes the rotation around the C9-C8 bond.

T3 (H-O(9)-C(9)-C(8)): Defines the orientation of the hydroxyl hydrogen.

The interplay of these angles gives rise to various conformers, broadly classified as syn or anti

and open or closed.
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Relationship between key torsion angles and resulting conformations in cinchona alkaloids.

Experimental Validation: X-ray Crystallography
The solid-state conformation of epiquinidine has been determined through single-crystal X-ray

diffraction analysis of its hydrochloride monohydrate salt.[6][7] This experimental technique

provides precise atomic coordinates and allows for the direct visualization of the molecule's

three-dimensional structure.

The crystallographic data reveals crucial details about bond lengths, angles, and the overall

packing of the molecules in the crystal lattice. The intramolecular distance between the

quinuclidine nitrogen (N-1) and the hydroxyl oxygen (O-12) in 9-epiquinidine was found to be

shorter than the corresponding distance in quinine and quinidine.[6][7] Both the hydroxyl and

amine groups were observed to form intermolecular hydrogen bonds, highlighting their

potential for interaction with biological macromolecules.[6]

Quantitative Structural Data
The following table summarizes the key crystallographic parameters for 9-epiquinidine
hydrochloride monohydrate, providing a quantitative snapshot of its solid-state structure.
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Parameter Value Reference

Chemical Formula C₂₀H₂₅N₂O₂⁺·Cl⁻·H₂O [6][7]

Molecular Weight (Mr) 378.9 [6][7]

Crystal System Orthorhombic [6][7]

Space Group P2₁2₁2₁ [6][7]

Unit Cell Dimensions
a = 7.042 ± 0.001 Åb = 9.082 ±

0.001 Åc = 31.007 ± 0.005 Å
[6][7]

Unit Cell Volume 1983.1 ± 0.6 Å³ [6][7]

Molecules per Unit Cell (Z) 4 [6][7]

Calculated Density 1.27 g cm⁻³ [6][7]

Radiation Source Cu Kα (λ = 1.54178 Å) [6][7]

Final R-index 5.72% for 1501 reflections [6][7]

Experimental and Computational Protocols
A combination of experimental and computational methods is essential for a thorough

conformational analysis of flexible molecules like epiquinidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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